3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzylsulfamoyl)-4-bromobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEQMMPAOITRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid typically involves the reaction of 4-bromobenzoic acid with benzylamine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid has significant applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific properties.
Biology: Utilized in biochemical assays and studies involving enzyme inhibition.
Industry: Applied in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in binding to the active site of the target molecule, while the bromine atom may participate in halogen bonding interactions .
Comparison with Similar Compounds
a) Substituent Effects on Bioactivity
- Smaller sulfonyl groups (e.g., methylsulfonyl, aminosulfonyl) in analogs like those in exhibit potent cytotoxic activity against cancer cell lines (comparable to doxorubicin) . The benzylamino-sulfonyl group in the target compound is bulkier, which may reduce cellular uptake or binding efficiency unless specific aromatic interactions (e.g., with hydrophobic pockets) compensate .
- Halogen effects: Bromine (target compound) vs. fluorine () alters electronic properties. Bromine’s higher atomic weight and polarizability may enhance hydrophobic interactions, while fluorine’s electronegativity could improve solubility .
b) Physicochemical Properties
- Solubility: The benzylamino group in the target compound likely reduces aqueous solubility compared to analogs with polar groups (e.g., hydroxyl in or smaller alkyl chains in ). The pKa of 4.06 in the fluoro-methyl analog () suggests moderate acidity, which may influence ionization and solubility .
Research Findings and Implications
While direct biological data for this compound are absent in the evidence, insights from analogs suggest:
- Therapeutic Potential: Structural analogs with sulfamoyl groups show antimicrobial, anthelminthic, and cytotoxic activities . The target compound’s bromine and benzyl groups may confer unique selectivity in these contexts.
- Optimization Strategies: Replacing the benzylamino group with smaller substituents (e.g., methyl or fluoro) could improve solubility and activity, as seen in and .
Biological Activity
3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromobenzene ring, a sulfonamide group, and a benzylamine moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in bicarbonate formation and pH regulation in tissues. Additionally, the compound may exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase enzymes.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) for common pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study demonstrated that treatment with this compound resulted in a significant reduction of cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound inhibited biofilm formation and showed synergistic effects when combined with conventional antibiotics.
- Case Study on Cancer Cell Lines : In a recent investigation, researchers assessed the effects of this compound on various cancer cell lines, including lung (A549) and colon (HCT116) cancers. The findings revealed that treatment led to cell cycle arrest and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for its anticancer activity.
Q & A
Q. What are the established synthetic routes for 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of 4-bromobenzoic acid derivatives. A validated approach includes:
Bromination : Introduce bromine at the 4-position of benzoic acid using bromine or N-bromosuccinimide (NBS) under acidic conditions.
Sulfonylation : React the brominated intermediate with benzylamine sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) at 0–5°C.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Optimization tips: Monitor reaction progress via TLC, and adjust stoichiometry (1:1.2 molar ratio of brominated precursor to sulfonyl chloride) to minimize byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm structure via H NMR (e.g., aromatic protons at δ 7.4–8.2 ppm, benzylamine protons at δ 4.1–4.5 ppm) and C NMR (sulfonyl carbon at ~115 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (expected m/z: 385.98 for CHBrNOS).
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can this compound enhance homologous recombination (HR) efficiency in genetic transfection studies?
Methodological Answer: In diplonemid transfection protocols, this compound (RS-1 analog) is used to stabilize RAD51 filaments, promoting HR-mediated DNA repair. Key steps:
Cell Preparation : Culture diplonemids in optimized media (e.g., ATCC Medium 802).
Transfection : Electroporate linearized DNA constructs (20–40 µg) with 10 µM compound dissolved in DMSO.
HR Activation : Incubate cells at 25°C for 48 hours; monitor recombination via fluorescence reporters (e.g., GFP restoration).
Validation: Compare HR rates with/without the compound using qPCR or flow cytometry .
Q. How can researchers resolve contradictory data on this compound’s enzyme inhibition efficacy across studies?
Methodological Answer: Contradictions often arise from assay variability. To address:
- Standardize Assays : Use identical buffer conditions (e.g., pH 7.4, 25 mM Tris-HCl) and enzyme concentrations (e.g., 0.1 µM carbonic anhydrase).
- Control Experiments : Include known inhibitors (e.g., acetazolamide) to validate assay sensitivity.
- Dose-Response Analysis : Perform IC measurements in triplicate (range: 1 nM–100 µM) and fit data using nonlinear regression (e.g., GraphPad Prism).
- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify steric clashes or solvation effects .
Key Research Applications
- Genetic Engineering : Enhances HR efficiency in non-model protists (e.g., diplonemids) for functional genomics .
- Enzyme Inhibition : Potentially inhibits metalloenzymes (e.g., carbonic anhydrase) via sulfonamide-Zn coordination .
- Chemical Biology : Serves as a scaffold for synthesizing sulfonamide-linked probes (e.g., fluorescence quenchers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
